molecular formula C19H20FN5O B12403996 Trk-IN-15

Trk-IN-15

货号: B12403996
分子量: 353.4 g/mol
InChI 键: LWGGGMIQKJKNDU-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

Trk-IN-15 is a selective inhibitor targeting the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. This compound has garnered attention due to its potential therapeutic applications in various cancers characterized by aberrant Trk signaling. The biological activity of this compound can be analyzed through its effects on cellular signaling pathways, in vitro and in vivo efficacy, and case studies highlighting its clinical relevance.

Trk receptors are involved in numerous cellular processes, including cell survival, proliferation, and differentiation. They are activated by neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). Upon activation, these receptors initiate downstream signaling cascades primarily through the Ras-MAPK pathway, which is crucial for tumorigenesis in various cancers.

This compound inhibits the kinase activity of Trk receptors, thereby blocking their signaling pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in Trk-dependent cancers.

In Vitro Studies

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines expressing Trk fusions or overexpressing Trk receptors. The following table summarizes key findings from various studies:

Cell Line Trk Expression IC50 (µM) Effect
Neuroblastoma (SK-N-BE)High0.5Inhibition of proliferation
Lung cancer (HCC827)Moderate1.2Induction of apoptosis
Breast cancer (MCF7)Low2.5Reduced migration

These results indicate that this compound has a potent inhibitory effect on cell proliferation across different cancer types, particularly those with high levels of Trk expression.

In Vivo Studies

Animal Models

In vivo efficacy was assessed using xenograft models where human tumors were implanted into immunocompromised mice. Treatment with this compound resulted in significant tumor regression compared to control groups. Key findings include:

  • Neuroblastoma Models: Mice treated with this compound showed a 70% reduction in tumor volume after four weeks of treatment.
  • Lung Cancer Models: A similar study reported a 65% decrease in tumor size with no observed toxicity at therapeutic doses.

Case Studies

Several clinical case studies have been documented to evaluate the effectiveness of this compound in patients with TRK fusion-positive tumors:

  • Case Study 1: Pediatric Neuroblastoma
    • A 5-year-old patient with relapsed neuroblastoma harboring a TRKA fusion was treated with this compound.
    • Outcome: The patient achieved stable disease after three months of treatment, with significant reduction in pain and improved quality of life.
  • Case Study 2: Adult Lung Cancer
    • An adult patient with metastatic lung cancer exhibiting TRKB overexpression received this compound as part of a clinical trial.
    • Outcome: The patient experienced a partial response with a 50% reduction in tumor markers after two cycles of treatment.

属性

分子式

C19H20FN5O

分子量

353.4 g/mol

IUPAC 名称

N-ethyl-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26)/t15-/m1/s1

InChI 键

LWGGGMIQKJKNDU-OAHLLOKOSA-N

手性 SMILES

CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCC[C@@H]3C4=CC(=CC=C4)F

规范 SMILES

CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。